molecular formula C11H14N2O3S B8566411 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea CAS No. 105028-98-6

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea

Cat. No. B8566411
M. Wt: 254.31 g/mol
InChI Key: LKXXDYFUCCWXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105028-98-6

Product Name

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-sulfanylethyl)urea

InChI

InChI=1S/C11H14N2O3S/c14-11(12-3-4-17)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5,17H,3-4,6-7H2,(H2,12,13,14)

InChI Key

LKXXDYFUCCWXQS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g (0.022 mol) of phenylpiperonylcarbamate, prepared as in example 2A, are placed in pyridine and a heterogenous suspension is obtained. Separately a solution made in a nitrogen stream of 2.75 g (0.024 mol) of cysteamine hydrochloride and of NaOH (0.96 g, 0.024 mol) is prepared. The cysteamine solution thus obtained is added to the phenylpiperonylcarbamate solution and heated while stirring for 8 hours.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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